5-(Dimethylamino)-2-hydroxybenzaldehyde

Übersicht

Beschreibung

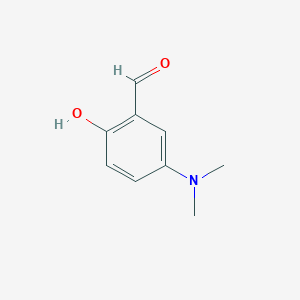

5-(Dimethylamino)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the 5-position and a hydroxyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-(Dimethylamino)-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and catalytic processes, can enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethylamino)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The dimethylamino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

tert-Butyl-2-hydroxybenzaldehyde, a related compound, is used in the synthesis of organic ligands :

- 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB)

- 4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol

- 2-tert-butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol

5-(Dimethylamino)-2-hydroxybenzaldehyde is also used to add aldehyde function to 2-aminophenol derivatives .

Anticancer Research

Schiff bases derived from benzaldehyde have demonstrated cancer inhibition against various human cell lines . Advancements in bio-inorganic chemistry have shown that azomethine compounds and their complexes have antitumor properties against a range of tumor cell lines . Researchers are working to develop novel anticancer medications without side effects using Schiff bases and their complexes .

Synthesis of Schiff Bases

Schiff bases can be synthesized through the condensation of 4-(Dimethylamino)-2-hydroxybenzaldehyde . These Schiff bases have shown potential as anticancer agents .

Examples of Fluorinated Anticancer Drugs

Fluorinated drugs are significant in medicinal chemistry, particularly in the development of anticancer drugs . Examples of FDA-approved fluorinated drugs with anticancer properties include :

| Name | Therapeutic Uses |

|---|---|

| Abemaciclib | Solid tumors, including glioblastoma, melanoma, and lymphoma |

| Alpelisib | Strong anticancer efficacy |

| Apalutamide | Non-metastatic castration-resistant prostate cancer |

| Avapritinib | Gastrointestinal cancers that are resistant to many drugs |

| Belzutifan | Antineoplastic for the treatment of some tumors connected to Von Hippel–Lindau (VHL) disease |

| Binimetinib | Chemotherapy drug with anti-tumor properties |

| Capmatinib | Non-small-cell lung cancer (NSCLC) |

| Dacomitinib | EGFR-mutated NSCLC |

| Encorafenib | Metastatic melanoma |

| Ivosidenib | Malignancies with a sensitive IDH1 mutation |

| Larotrectinib | Solid tumors |

| Lorlatinib | NSCLC |

| Pexidartinib | Tenosynovial giant cell tumor (TGCT) |

| Pralsetinib | NSCLC |

| Relugolix | Prostate cancer |

| Ripretinib | Gastrointestinal stromal tumors |

| Rucaparib | Adult patients with recurrent prostate and ovarian cancer |

| Selumetinib | NSCLC |

| Sotorasib | Mutant NSCLC harboring the KRAS G12C mutation |

| Talazoparib | Germline BRCA-mutant, HER2-negative, locally advanced, or metastatic breast cancer |

Further Research

Wirkmechanismus

The mechanism of action of 5-(Dimethylamino)-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with metal ions or other substrates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Dimethylaminobenzaldehyde: Similar structure but with the dimethylamino group at the 4-position.

2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a dimethylamino group.

5-Amino-2-hydroxybenzaldehyde: Similar structure but with an amino group instead of a dimethylamino group.

Uniqueness

5-(Dimethylamino)-2-hydroxybenzaldehyde is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wide range of chemical reactions and form complexes with various substrates, making it valuable in diverse applications.

Biologische Aktivität

5-(Dimethylamino)-2-hydroxybenzaldehyde (commonly referred to as DMAB) is an organic compound with the molecular formula CHNO. Its structure features a hydroxyl group and a dimethylamino group attached to a benzaldehyde moiety, which may confer various biological activities. This article explores the known biological activities of DMAB, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

- Aldehyde Group : This functional group allows for participation in condensation reactions.

- Dimethylamino Group : This group can act as a nucleophile or participate in acid-base reactions, influencing the compound's pharmacokinetics.

The presence of both a phenolic hydroxyl and a dimethylamino group suggests potential antioxidant properties, which are common in phenolic compounds.

Antimicrobial Activity

Research indicates that DMAB might possess antimicrobial properties. Although direct studies on DMAB are scarce, related compounds like 5-(Diethylamino)-2-hydroxybenzaldehyde have shown efficacy against various bacterial strains. This suggests that DMAB could be explored further for its potential as an antimicrobial agent.

The proposed mechanisms through which DMAB may exert its biological effects include:

- Reactive Oxygen Species (ROS) Scavenging : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and reducing oxidative damage.

- Enzyme Interaction : The dimethylamino group may interact with various enzymes or receptors, modulating their activity and influencing cellular pathways .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to DMAB, providing insights into its potential biological activities:

- Antiproliferative Effects : Analogous compounds have been tested for their effects on cancer cell lines. For instance, derivatives of benzaldehyde have shown dose-dependent reductions in cell viability in various cancer types . While specific data for DMAB is lacking, the trends observed in related compounds suggest a need for further investigation.

- Comparative Studies : A comparative analysis of similar compounds revealed that variations in functional groups significantly affect biological activity. For example, 5-(Diethylamino)-2-hydroxybenzaldehyde exhibited notable antimicrobial properties, indicating that structural modifications can lead to enhanced biological effects.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Dimethylamino and hydroxyl groups on benzaldehyde | Potential antioxidant and antimicrobial activity |

| 5-(Diethylamino)-2-hydroxybenzaldehyde | Diethylamino group at para position | Significant antimicrobial properties |

| 4-(Diethylamino)salicylaldehyde | Diethylamino group at para position | Different reactivity due to amino group position |

Eigenschaften

IUPAC Name |

5-(dimethylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-3-4-9(12)7(5-8)6-11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHYHSHSEXIDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513362 | |

| Record name | 5-(Dimethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67868-63-7 | |

| Record name | 5-(Dimethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.